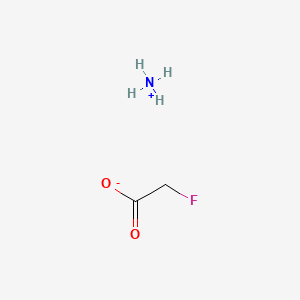

Ammonium fluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium fluoroacetate is a useful research compound. Its molecular formula is C2H6FNO2 and its molecular weight is 95.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Metabolic Pathways of Ammonium Fluoroacetate

1.1 Fluoroacetate to Fluoroacetyl-CoA

this compound dissociates in biological systems to release fluoroacetate, which is activated by acetyl-CoA synthetase to form fluoroacetyl-CoA. This intermediate disrupts cellular metabolism by entering the citric acid cycle (TCA cycle) .

1.2 Formation of (2R,3R)-Fluorocitrate

Fluoroacetyl-CoA reacts with oxaloacetate in the presence of citrate synthase to form (2R,3R)-fluorocitrate, the only toxic stereoisomer of fluorocitrate. This compound inhibits citrate transport and blocks the TCA cycle, leading to citrate accumulation in tissues .

1.3 Metabolism to (R)-4-Hydroxy-trans-Aconitate

Aconitase enzyme further metabolizes (2R,3R)-fluorocitrate to (R)-4-hydroxy-trans-aconitate, which inhibits aconitase activity and exacerbates TCA cycle disruption. This dual inhibition mechanism underpins the compound’s lethality .

1.4 Serum Calcium Reduction

The toxicity of (2R,3R)-fluorocitrate is compounded by its ability to reduce ionized serum calcium levels, contributing to systemic toxicity .

Enzymatic Inactivation by Ammonia

-

Nucleophilic Attack : Ammonia reacts with the ester intermediate formed during catalysis, converting the catalytic residue Asp105 to Asn .

-

Active Site Environment : The hydrophobic and basic residues in FAc-DEX’s active site preserve ammonia’s nucleophilicity, enabling this modification .

-

Outcome : Complete inactivation of FAc-DEX, reducing its capacity to detoxify fluoroacetate .

Toxicity Mechanisms

3.1 Citrate Accumulation

Inhibition of the TCA cycle leads to citrate buildup, impairing oxidative metabolism and ATP production .

3.2 Calcium Dysregulation

Reduced serum calcium contributes to secondary toxic effects, including muscle weakness and cardiac complications .

3.3 Plant-Derived Compounds

While not directly related to this compound, plants like Dichapetalum cymosum synthesize fluoroacetate and its derivatives (e.g., ω-fluorofatty acids), which are metabolized into fluoroacetate in exposed organisms. These compounds share similar toxicity mechanisms .

Data Tables

Table 1: Key Metabolic Reactions of this compound

| Reaction Step | Reactants | Products | Enzymes Involved | Toxicity Mechanism |

|---|---|---|---|---|

| 1. Formation of fluoroacetyl-CoA | Fluoroacetate, CoA | Fluoroacetyl-CoA | Acetyl-CoA synthetase | - |

| 2. Synthesis of (2R,3R)-fluorocitrate | Fluoroacetyl-CoA, oxaloacetate | (2R,3R)-fluorocitrate | Citrate synthase | Inhibits TCA cycle and citrate transport |

| 3. Metabolism to (R)-4-hydroxy-trans-aconitate | (2R,3R)-fluorocitrate | (R)-4-hydroxy-trans-aconitate | Aconitase | Inhibits aconitase |

| 4. Calcium reduction | (2R,3R)-fluorocitrate | Reduced Ca²⁺ | - | Contributes to systemic toxicity |

Table 2: Catalysis-Linked Inactivation of FAc-DEX by Ammonia

Propiedades

Número CAS |

60916-92-9 |

|---|---|

Fórmula molecular |

C2H6FNO2 |

Peso molecular |

95.07 g/mol |

Nombre IUPAC |

azanium;2-fluoroacetate |

InChI |

InChI=1S/C2H3FO2.H3N/c3-1-2(4)5;/h1H2,(H,4,5);1H3 |

Clave InChI |

QNZDVGURVWUWIY-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])F.[NH4+] |

SMILES canónico |

C(C(=O)[O-])F.[NH4+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.